1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene
CAS No.: 2624417-83-8
Cat. No.: VC11649419
Molecular Formula: C9H10BrFO3
Molecular Weight: 265.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624417-83-8 |
|---|---|
| Molecular Formula | C9H10BrFO3 |
| Molecular Weight | 265.08 g/mol |
| IUPAC Name | 1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene |
| Standard InChI | InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)4-3-6(10)8(9)13-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | GKYVEZYFFUWGDB-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C=CC(=C1OC)Br)F |
| Canonical SMILES | COCOC1=C(C=CC(=C1OC)Br)F |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene features a benzene ring substituted with four distinct functional groups:
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Bromine at position 1, imparting electrophilic reactivity.
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Fluorine at position 4, enhancing electronic effects and metabolic stability.
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Methoxy (-OCH₃) at position 2, influencing steric and electronic profiles.
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Methoxymethoxy (-OCH₂OCH₃) at position 3, a protective group for hydroxyl functionalities in synthetic intermediates.
The molecular formula is C₁₀H₁₁BrFO₄, with a theoretical molecular weight of 301.15 g/mol. The methoxymethoxy group introduces a bifunctional ether linkage, which is commonly employed in organic synthesis to mask hydroxyl groups during multi-step reactions .
Spectroscopic Signatures
While experimental NMR data for this compound is unavailable, analogs such as 4-bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS 623550-16-3) exhibit characteristic signals:
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¹H NMR: Methoxy protons resonate at δ 3.3–3.8 ppm, while aromatic protons appear between δ 6.5–8.5 ppm, depending on substitution patterns .
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¹³C NMR: Quaternary carbons adjacent to electronegative substituents (Br, F) show deshielding effects, typically above δ 120 ppm .
Synthetic Methodologies
Precursor Selection and Functionalization
The synthesis of poly-substituted benzene derivatives often begins with commercially available precursors. For example, 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4) serves as a key intermediate in the preparation of nitro- and amino-substituted analogs . Introducing the methoxymethoxy group at position 3 would likely involve:
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Hydroxylation: Generating a phenol intermediate at position 3 via directed ortho-metalation or hydroxylation reactions.
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Protection: Treating the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to form the methoxymethoxy ether .
Case Study: Nitration and Protection
A related synthesis of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3) illustrates the role of nitration in functionalizing bromo-fluoro substrates :
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Nitration: A mixture of fuming HNO₃ and H₂SO₄ at 0°C selectively nitrates the aromatic ring, yielding a nitro derivative in 44% yield after purification .
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Protection-Deprotection Strategies: The methoxymethoxy group’s stability under acidic conditions (e.g., during nitration) makes it suitable for multi-step syntheses requiring orthogonal protection .
Physicochemical Properties
Calculated and Experimental Data
The higher LogP of the target compound compared to its analogs suggests increased lipophilicity, which may enhance membrane permeability in biological systems .
Stability and Reactivity
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Thermal Stability: Methoxymethoxy-protected compounds are generally stable below 150°C but may undergo cleavage under strongly acidic or reductive conditions .
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Electrophilic Substitution: The bromine atom directs incoming electrophiles to para and meta positions, while fluorine’s electron-withdrawing effect deactivates the ring .
Applications in Drug Discovery
Role as a Synthetic Intermediate
Brominated aromatic compounds are pivotal in constructing bioactive molecules. For instance:
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Antiviral Agents: Analogous structures are used in protease inhibitors targeting RNA viruses .
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Kinase Inhibitors: The methoxymethoxy group’s steric bulk can modulate binding affinity in ATP-binding pockets .
Case Study: Mitsubishi Tanabe Pharma Patent
A patent by Mitsubishi Tanabe Pharma (WO2010/30027 A1) details the use of 4-bromo-1-methoxy-2-(methoxymethoxy)benzene in synthesizing kinase inhibitors . Similar strategies could apply to the target compound for developing fluorinated therapeutics with improved pharmacokinetics.
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